1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine
CAS No.:
Cat. No.: VC17501612
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO |
|---|---|
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 1-(2-fluoro-5-methoxyphenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3 |
| Standard InChI Key | SCYUSNMFXVWIOQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)F)C(C=C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a phenyl ring substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. The prop-2-en-1-amine moiety is bonded to the phenyl ring, introducing an unsaturated carbon-carbon double bond (C=C) within the amine side chain . This configuration confers rigidity to the molecule, potentially influencing its binding affinity to biological targets.
Physicochemical Characteristics
Key properties include a molecular weight of 181.21 g/mol and a molecular formula of . Data on physical properties such as melting point, boiling point, and density are currently unavailable in published literature. Computational analyses predict a moderate LogP value, suggesting balanced lipophilicity for membrane permeability . The topological polar surface area (TPSA) is estimated at 35.3 Ų, indicative of moderate hydrogen-bonding potential .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.21 g/mol |
| CAS Number | 1270575-01-3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
Synthesis and Purification
Synthetic Routes
The primary synthesis involves a condensation reaction between 2-fluoro-5-methoxybenzaldehyde and a primary amine under basic conditions. Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates the reaction. Elevated temperatures (80–100°C) are employed to drive the reaction to completion, yielding the target compound after 12–24 hours.
Purification Techniques
Crude product purification typically utilizes flash column chromatography with gradients of ethyl acetate and hexane. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity.
Chemical Reactivity
Electrophilic Substitution
The electron-rich phenyl ring, activated by the methoxy group, undergoes electrophilic substitution reactions. The fluorine atom’s strong electron-withdrawing effect directs incoming electrophiles to the para position relative to itself, enabling regioselective functionalization.
Amine Reactivity
The primary amine group participates in nucleophilic reactions, including acylation and alkylation. For instance, reaction with acetic anhydride yields the corresponding acetamide derivative, a common strategy to modulate bioavailability.
Double Bond Reactivity
The prop-2-en-1-amine moiety’s double bond is susceptible to addition reactions. Hydrogenation using palladium on carbon () under atmosphere produces the saturated analog, which is useful for structure-activity relationship (SAR) studies.
Biological Activities and Mechanisms
Enzyme Interactions
Preliminary studies suggest inhibitory activity against monoamine oxidase (MAO) enzymes, which are implicated in neurotransmitter metabolism. The fluorine atom’s electronegativity may enhance binding to MAO’s flavin adenine dinucleotide (FAD) cofactor, though kinetic data remain unpublished.
Receptor Binding
The compound’s structural similarity to psychoactive phenethylamines hints at potential interactions with serotonin (5-HT) and dopamine receptors . Molecular docking simulations predict moderate affinity for the 5-HT receptor, a target for antipsychotic drugs .
Applications in Research
Medicinal Chemistry
Researchers explore this compound as a scaffold for developing central nervous system (CNS) agents. Modifications to the amine group or phenyl substituents aim to optimize pharmacokinetic profiles and reduce off-target effects .
Chemical Biology
As a fluorescent probe precursor, the amine group can be conjugated to imaging tags. The methoxy group’s electron-donating properties enhance fluorescence quantum yield in derived probes.
Future Perspectives
Mechanistic Studies
Elucidating the compound’s interaction with MAO and 5-HT receptors requires enzymatic assays and radioligand binding studies. Comparative analyses with analogs like (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine could reveal stereochemical influences .
Synthetic Optimization
Developing catalytic asymmetric synthesis routes would enable access to enantiomerically pure forms, critical for probing chiral recognition in biological systems .
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